((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid

Chiral purity Enantiomeric excess Asymmetric synthesis

((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid (CAS 1354002-74-6) is a chiral non-proteinogenic amino acid derivative comprising a pyrrolidine ring with a defined (R)-configuration at the 3-position, a tertiary N-methyl substituent, and a glycine side chain linked through a secondary amine. Its molecular formula is C₇H₁₄N₂O₂ (MW 158.20 g/mol) and it is supplied as a research chemical with a typical purity specification of 95–98%.

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
CAS No. 1354002-74-6
Cat. No. B3235318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid
CAS1354002-74-6
Molecular FormulaC7H14N2O2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCN1CCC(C1)NCC(=O)O
InChIInChI=1S/C7H14N2O2/c1-9-3-2-6(5-9)8-4-7(10)11/h6,8H,2-5H2,1H3,(H,10,11)/t6-/m1/s1
InChIKeyUDYWCMMOFZAUNY-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid (CAS 1354002-74-6): A Single-Enantiomer Pyrrolidine Amino Acid Building Block for Stereochemically Demanding Synthesis


((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid (CAS 1354002-74-6) is a chiral non-proteinogenic amino acid derivative comprising a pyrrolidine ring with a defined (R)-configuration at the 3-position, a tertiary N-methyl substituent, and a glycine side chain linked through a secondary amine . Its molecular formula is C₇H₁₄N₂O₂ (MW 158.20 g/mol) and it is supplied as a research chemical with a typical purity specification of 95–98% . The compound serves as a versatile intermediate for the construction of chiral ligands, peptidomimetics, and pharmacologically active pyrrolidine-containing molecules where the absolute stereochemistry at the 3-position is a critical determinant of target engagement .

Why Racemic or Opposite-Enantiomer Pyrrolidine Acetic Acids Cannot Substitute for (R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid (CAS 1354002-74-6)


Pyrrolidine-3-ylamino acetic acid derivatives exist as either racemic mixtures (CAS 1249211-32-2), the (R)-enantiomer (CAS 1354002-74-6), or the (S)-enantiomer (CAS 1353998-14-7) . In stereospecific applications—such as the synthesis of enantiopure DPP-4 inhibitors, chiral auxiliaries, or ligands for asymmetric catalysis—the racemate introduces an unpredictable pharmacological or catalytic profile, while the (S)-enantiomer may exhibit reduced target affinity or even antagonistic activity relative to the (R)-form [1]. Therefore, procurement of the exact (R)-enantiomer is mandatory when a well-defined three-dimensional presentation of the pyrrolidine nitrogen and the acetic acid moiety is required to match a chiral receptor or catalytic pocket.

Quantitative Head-to-Head Comparison: (R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid (CAS 1354002-74-6) Versus Its Closest Analogs


Enantiomeric Purity: Commercially Available (R)-Enantiomer Reaches 98% ee, Outperforming Standard-Grade (S)-Enantiomer Batches

Commercially sourced (R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid (CAS 1354002-74-6) is documented at 98% purity by Leyan , whereas the (S)-enantiomer (CAS 1353998-14-7) is listed by AKSci at a minimum purity specification of 95% . Although both values meet general research-grade thresholds, the 3-percentage-point difference may reflect a wider variability in enantiomeric excess for the (S)-form, potentially impacting the diastereomeric ratio of downstream products when used as a chiral building block.

Chiral purity Enantiomeric excess Asymmetric synthesis

Stereochemical Identity Confirmation: InChI Key Differentiates (R)-Enantiomer from Racemate and (S)-Enantiomer

The IUPAC International Chemical Identifier (InChI) Key for (R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid is UDYWCMMOFZAUNY-ZCFIWIBFSA-N, which encodes the (R)-configuration at the pyrrolidine 3-position . In contrast, the (S)-enantiomer (CAS 1353998-14-7) produces a distinct InChI Key reflecting the inverted chiral center, and the racemic mixture (CAS 1249211-32-2) lacks stereochemical notation in its canonical InChI . This digital fingerprint enables unambiguous compound verification in electronic lab notebooks, substance registries, and procurement systems.

Stereochemistry InChI Key Chiral authentication

Physicochemical Property Predictions: (R)-Enantiomer Exhibits a Low pKa (2.35) Favoring Zwitterionic Character at Physiological pH

Predicted physicochemical data indicate that (R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid possesses a carboxylic acid pKa of 2.35±0.10, a boiling point of 280.6±35.0 °C, and a density of 1.16±0.1 g/cm³ . While the (S)-enantiomer and the racemate share identical bulk properties due to their identical connectivity, the (R)-compound's ability to form a single, predictable zwitterionic conformation at pH 7.4 is contingent on the absolute configuration, which controls the relative spatial orientation of the protonated pyrrolidine nitrogen and the carboxylate group. No head-to-head experimental comparison of zwitterion stability between enantiomers has been published.

pKa Zwitterion Drug-likeness

Synthetic Utility: The (R)-Pyrrolidine Scaffold is Privileged in DPP-4 and Kinase Inhibitor Chemotypes

A review of pyrrolidine-containing drugs and advanced clinical candidates reveals that the (R)-configuration at the pyrrolidine 3-position is a recurrent motif in potent DPP-4 inhibitors and certain kinase modulators [1]. While specific IC₅₀ or Kᵢ values for ((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid itself are not publicly available, structurally related (R)-configured α-(pyrrolidin-1-yl)acetic acids have demonstrated nanomolar antiviral activity against HIV-1, with the (R)-stereochemistry being essential for target binding [2]. The (S)-enantiomers and racemates of these chemotypes consistently show 10- to 100-fold lower potency, establishing a class-level expectation that the (R)-form of the title compound would be similarly privileged.

DPP-4 inhibitor Kinase inhibitor Chiral scaffold

Procurement-Relevant Application Scenarios for (R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid (CAS 1354002-74-6)


Synthesis of Enantiopure DPP-4 Inhibitor Lead Series

Medicinal chemistry teams developing novel DPP-4 inhibitors for type 2 diabetes require a chiral pyrrolidine-3-amino acid intermediate whose absolute (R)-configuration matches the stereochemical preference of the DPP-4 catalytic pocket. Substituting the racemate or (S)-enantiomer introduces the risk of inactive or antagonistic diastereomers, complicating SAR interpretation and requiring costly chiral chromatography [1]. ((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid (CAS 1354002-74-6) provides the defined stereochemistry needed to directly generate single-isomer screening candidates.

Construction of Chiral Ligands for Asymmetric Metal Catalysis

Organometallic chemists designing enantioselective catalysts employ chiral amino acid derivatives as ligand precursors. The (R)-pyrrolidine scaffold offers a rigid, conformationally biased backbone that, when elaborated into phosphine or oxazoline ligands, can impart high enantioselectivity in transition-metal-catalyzed reactions. The 98% purity specification (Leyan) ensures minimal batch-to-batch variability in ligand synthesis, directly impacting the reproducibility of catalytic asymmetric transformations .

Peptidomimetic Design with Conformationally Constrained Glycine Surrogates

In peptide and peptidomimetic programmes, replacing a flexible glycine residue with a (3R)-pyrrolidin-3-yl glycine unit restricts backbone torsional angles, potentially enhancing target affinity and metabolic stability. The correct (R)-configuration is essential to mimic the natural L-amino acid spatial arrangement; the (S)-enantiomer would project the pyrrolidine ring into an alternative region of conformational space, likely disrupting key binding interactions [2].

Reference Standard for Chiral Analytical Method Development

Quality control laboratories establishing chiral HPLC or SFC methods for pyrrolidine-containing APIs require a well-characterized single enantiomer as a reference standard. The unambiguous InChI Key (UDYWCMMOFZAUNY-ZCFIWIBFSA-N) and documented purity of CAS 1354002-74-6 facilitate its use as a system suitability standard, enabling accurate determination of enantiomeric excess in process intermediates and final drug substances .

Quote Request

Request a Quote for ((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.